2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetonitrile
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Overview
Description
2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetonitrile is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used as building blocks in the synthesis of more complex molecules. This compound is characterized by the presence of a tetrahydroisoquinoline core with methoxy groups at the 6 and 7 positions and an acetonitrile group attached to the nitrogen atom.
Scientific Research Applications
2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetonitrile has several scientific research applications:
Mechanism of Action
Target of Action
It is known that this compound is a derivative of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, which is an alkaloid isolated from the mexican cereoid, backebergia militaris .
Biochemical Pathways
It is known that tetrahydroisoquinolines (thiqs) are widely distributed in nature as alkaloids and have diverse broad-spectrum biological activity .
Result of Action
It is known that thiqs have been qualified as ‘privileged scaffolds’ to identify, design, and synthesize novel biologically active derivatives of interest in drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetonitrile typically involves the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized using the Pomeranz–Fritsch cyclization, which involves the reaction of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2).
Introduction of Methoxy Groups: The methoxy groups at the 6 and 7 positions can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Attachment of the Acetonitrile Group: The acetonitrile group can be introduced by reacting the isoquinoline derivative with chloroacetonitrile in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the nitrile group to an amine group using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, catalytic hydrogenation
Substitution: Sodium hydride, alkyl halides
Major Products Formed
Oxidation: Quinoline derivatives
Reduction: Amino derivatives
Substitution: Various substituted isoquinoline derivatives
Comparison with Similar Compounds
2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetonitrile can be compared with other similar compounds, such as:
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: This compound lacks the acetonitrile group and has different biological activities.
1,2,3,4-Tetrahydroisoquinoline: This compound lacks both the methoxy and acetonitrile groups and is used as a precursor in the synthesis of various isoquinoline derivatives.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: This compound has a carboxylic acid group instead of an acetonitrile group and is studied for its potential therapeutic applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-16-12-7-9-4-6-15-11(3-5-14)10(9)8-13(12)17-2/h7-8,11,15H,3-4,6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVGYAOQHGGLHHV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(NCCC2=C1)CC#N)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369360 |
Source
|
Record name | (6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40369360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52244-06-1 |
Source
|
Record name | (6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40369360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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